2,3-Dimethylhexane

描述

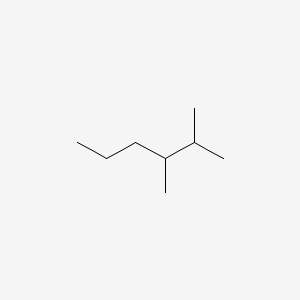

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-5-6-8(4)7(2)3/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXPOLSKBTUYKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862240 | |

| Record name | 2,3-Dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,3-Dimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

23.4 [mmHg] | |

| Record name | 2,3-Dimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

584-94-1 | |

| Record name | (±)-2,3-Dimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=584-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000584941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYLHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74170 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.681 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 2,3-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 2,3-dimethylhexane, a branched-chain alkane. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for determining key physical properties are also included, along with a visualization of the relationships between its molecular structure and physical characteristics.

Chemical Identity and Structure

This compound is a structural isomer of octane, meaning it shares the same molecular formula but has a different arrangement of atoms.[1] It is a colorless liquid at room temperature and is characterized by a hexane backbone with two methyl groups attached to the second and third carbon atoms.[2] This structure results in a chiral center, leading to the existence of enantiomers.[2]

| Identifier | Value |

| IUPAC Name | This compound[3] |

| Synonyms | Hexane, 2,3-dimethyl-[3] |

| CAS Number | 584-94-1[3] |

| Molecular Formula | C₈H₁₈[1][3][4] |

| Molecular Weight | 114.23 g/mol [3] |

| Appearance | Colourless liquid[1][5] |

| Odor | Odourless[1] |

Physicochemical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its application as a solvent and in various chemical processes.

| Property | Value |

| Density | 0.712 - 0.719 g/mL[1][6] |

| Boiling Point | 115 to 117 °C (239 to 242 °F; 388 to 390 K)[1][7] |

| Melting Point | -110 °C (-166 °F; 163 K)[1] |

| Flash Point | 7 °C[7] |

| Vapor Pressure | 23.1 - 23.4 mmHg at 25°C[3][8] |

| Refractive Index | 1.4000 - 1.4020[7] |

| Solubility in Water | 9.204 mg/L at 25 °C (estimated)[9] |

| Solubility in Organic Solvents | Soluble in non-polar solvents like chloroform and ethyl acetate.[2][9] |

Thermodynamic and Safety Data

Understanding the thermodynamic properties and safety hazards is essential for the safe handling and application of this compound.

| Property | Value |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -253.3 to -251.3 kJ/mol[1] |

| Standard Enthalpy of Combustion (ΔcH⦵₂₉₈) | -5.4683 to -5.4665 MJ/mol[1] |

| Henry's Law Constant (kH) | 2.6 nmol Pa⁻¹ kg⁻¹[1] |

| Magnetic Susceptibility (χ) | -98.77·10⁻⁶ cm³/mol[1] |

| Hazard Classification | GHS Pictogram | Hazard Statement |

| Flammable liquids | GHS02 | H225: Highly Flammable liquid and vapor[3] |

| Aspiration hazard | GHS08 | H304: May be fatal if swallowed and enters airways[3] |

| Skin corrosion/irritation | GHS07 | H315: Causes skin irritation[3] |

| Specific target organ toxicity, single exposure | GHS07 | H336: May cause drowsiness or dizziness[3] |

| Hazardous to the aquatic environment, acute hazard | GHS09 | H400: Very toxic to aquatic life[3] |

| Hazardous to the aquatic environment, long-term hazard | GHS09 | H410: Very toxic to aquatic life with long lasting effects[3] |

Experimental Protocols

The following are generalized methodologies for determining key physical properties of organic compounds like this compound.

4.1. Determination of Melting Point

The melting point is a fundamental physical property used for the identification and purity assessment of a solid compound.[10][11][12]

-

Principle: A small amount of the solid sample is heated slowly, and the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid is recorded.[10] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.[10] Impurities tend to depress the melting point and broaden the melting range.[10][12]

-

Apparatus:

-

Procedure:

-

A small amount of the finely powdered solid is packed into a capillary tube to a height of 1-2 cm.[13]

-

The capillary tube is placed in the heating block of the melting point apparatus.[13]

-

The sample is heated rapidly to a temperature just below the expected melting point, and then the heating rate is reduced to about 2°C per minute.[10]

-

The temperature at which the first signs of melting are observed (T₁) and the temperature at which the last solid crystal melts (T₂) are recorded.[13]

-

The melting point is reported as the range T₁ - T₂.

-

4.2. Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

-

Principle: A small volume of the liquid is heated, and the temperature at which it boils and its vapor is in equilibrium with the liquid is measured.

-

Apparatus:

-

Small test tube or distillation flask

-

Thermometer

-

Heating source (e.g., heating mantle or oil bath)

-

Boiling chips

-

-

Procedure (Micro Method):

-

A few drops of the liquid are placed in a small test tube along with a boiling chip.

-

A thermometer is positioned so that the bulb is just above the surface of the liquid.

-

The test tube is gently heated.

-

The temperature is recorded when the liquid boils and a steady stream of vapor is observed condensing on the thermometer bulb. This temperature is the boiling point.

-

4.3. Determination of Density

Density is the mass per unit volume of a substance.

-

Principle: The mass of a known volume of the liquid is measured at a specific temperature.

-

Apparatus:

-

Pycnometer or a graduated cylinder and a balance

-

Constant temperature bath

-

-

Procedure:

-

The mass of a clean, dry pycnometer is determined.

-

The pycnometer is filled with the liquid, and its mass is measured again.

-

The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., water).

-

The density is calculated by dividing the mass of the liquid by its volume.

-

Visualization of Property Relationships

The following diagram illustrates the logical relationship between the molecular structure of this compound and its resulting physical properties.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CAS 584-94-1: (±)-2,3-Dimethylhexane | CymitQuimica [cymitquimica.com]

- 3. This compound | C8H18 | CID 11447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hexane, 2,3-dimethyl- [webbook.nist.gov]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound [stenutz.eu]

- 7. This compound | 584-94-1 [chemicalbook.com]

- 8. This compound | CAS#:584-94-1 | Chemsrc [chemsrc.com]

- 9. Buy this compound | 584-94-1 [smolecule.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. pennwest.edu [pennwest.edu]

- 12. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 13. byjus.com [byjus.com]

Conformational Isomers of 2,3-Dimethylhexane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Conformational isomerism plays a pivotal role in determining the physicochemical properties and biological activity of molecules. Understanding the three-dimensional arrangement of atoms and the energy landscape of their interconversion is crucial for rational drug design and development. This technical guide provides a comprehensive analysis of the conformational isomers of 2,3-dimethylhexane, a simple yet illustrative branched alkane. We delve into the relative energies of its stable conformers, the rotational barriers between them, and the experimental and computational methodologies employed in their study. This document is intended to serve as a detailed reference for researchers and professionals in the fields of chemistry, pharmacology, and materials science.

Introduction

This compound is an acyclic alkane that, despite its relatively simple structure, exhibits a complex conformational landscape due to rotation around its various carbon-carbon single bonds. The presence of two adjacent chiral centers further complicates its stereochemical analysis. The study of its conformational preferences provides valuable insights into the non-covalent interactions that govern molecular shape, such as steric hindrance and torsional strain. These principles are fundamental to understanding the behavior of more complex organic molecules, including pharmaceuticals and biomolecules.

This guide will focus on the conformational analysis around the central C3-C4 bond, which is critical for defining the overall shape of the molecule. We will explore the different staggered and eclipsed conformations, their relative stabilities, and the energy barriers that separate them.

Conformational Isomers of this compound

Rotation around the C3-C4 bond in this compound gives rise to a series of conformational isomers, which can be visualized using Newman projections. The most stable conformations are the staggered ones, where the substituents on the front and back carbons are maximally separated, minimizing torsional strain. Conversely, the eclipsed conformations, where the substituents are aligned, represent energy maxima.

The key substituents on the C3 and C4 carbons are a methyl group (CH₃), an ethyl group (CH₂CH₃), and a hydrogen atom (H). The staggered conformations are designated as anti or gauche, depending on the dihedral angle between the largest groups on the adjacent carbons.

Staggered Conformations

There are three distinct staggered conformations for rotation around the C3-C4 bond:

-

Conformer A (Anti): The two bulky ethyl groups are positioned at a 180° dihedral angle to each other, representing the most stable, lowest energy conformation.

-

Conformer B (Gauche 1): One ethyl group is gauche (60° dihedral angle) to the other ethyl group. This conformation is less stable than the anti-conformer due to steric repulsion between the ethyl groups.

-

Conformer C (Gauche 2): Similar to Gauche 1, this is another gauche conformation, which is enantiomeric to Gauche 1 if the molecule is considered from a stereochemical perspective.

Eclipsed Conformations

The eclipsed conformations represent the transition states between the staggered conformers and are of higher energy:

-

Eclipsed 1: The two ethyl groups are fully eclipsed, resulting in the highest energy conformation due to severe steric and torsional strain.

-

Eclipsed 2 & 3: In these conformations, an ethyl group is eclipsed with a hydrogen atom, and a methyl group is eclipsed with another methyl group or a hydrogen atom. These are of lower energy than the fully eclipsed conformer but significantly higher than the staggered conformers.

Theoretical and Computational Methodologies

The study of conformational isomers heavily relies on computational chemistry methods to determine their geometries, relative energies, and the energy barriers for interconversion.

Computational Methods

-

Hartree-Fock (HF) Theory: This is an ab initio method that solves the electronic Schrödinger equation in an approximate way by considering each electron in the mean field of all other electrons. It provides a good initial estimate of molecular geometries and energies but neglects electron correlation.[1]

-

Møller-Plesset Perturbation Theory (MP2): This method improves upon the Hartree-Fock method by including electron correlation effects through perturbation theory, leading to more accurate energy calculations.[1]

-

Density Functional Theory (DFT): DFT is a popular quantum mechanical modeling method that is based on the electron density rather than the complex many-electron wavefunction. The B3LYP functional is a hybrid functional that combines the strengths of both HF and DFT, often providing a good balance of accuracy and computational cost for organic molecules.[1]

Basis Sets

The choice of basis set is crucial for the accuracy of quantum chemical calculations. The 6-31G* basis set is a Pople-style basis set that provides a good description of the electronic structure of organic molecules, including polarization functions (*) to account for the non-spherical nature of electron density in bonds.[1]

Experimental Approaches

Experimental techniques are essential for validating the results of computational studies and providing real-world data on conformational populations.

Spectroscopic Methods

-

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying the presence of different conformers. Each conformer has a unique set of vibrational modes, and by analyzing the IR and Raman spectra at different temperatures, it is possible to identify the bands corresponding to each conformer and, in some cases, determine their relative populations.[1] The conformational behavior is particularly sensitive to temperature in the low-frequency region of the spectra.[2]

Results and Discussion

Computational studies have provided detailed insights into the conformational landscape of this compound. The following tables summarize the relative energies of the different conformers calculated at various levels of theory.

Data Presentation

Table 1: Relative Energies and Enthalpies (kcal/mol) for the Conformers of this compound [1]

| Conformer | HF/6-31G* (ΔE) | B3LYP/6-31G* (ΔE) | E+ZPE | H |

| A | 0.00 | 0.00 | 0.00 | 0.00 |

| B | 0.20 | 0.18 | 0.22 | 0.15 |

| C | 0.21 | 0.19 | 0.23 | 0.16 |

| D | 0.85 | 0.75 | 0.80 | 0.78 |

| E | 0.88 | 0.78 | 0.83 | 0.81 |

-

ΔE represents the relative electronic energy.

-

E+ZPE is the internal energy including zero-point vibrational energy correction at 0 K.

-

H is the enthalpy including thermal contributions at 298 K and 1 atm.

-

Conformers D and E represent other higher-energy conformers.

Table 2: Electronic Energy (Hartree) of the Most Stable Conformer (A) and Relative Energies (kcal/mol) of Other Conformers [1]

| Method | Energy of Conformer A (Hartree) | ΔE (B) | ΔE (C) | ΔE (D) | ΔE (E) |

| HF/6-31G | -314.3983 | 0.20 | 0.21 | 0.85 | 0.88 |

| B3LYP/6-31G | -316.8921 | 0.18 | 0.19 | 0.75 | 0.78 |

Analysis of Results

The computational results consistently show that the anti conformer (A) is the most stable. The two gauche conformers (B and C) are very close in energy to the anti conformer, with a difference of only about 0.2 kcal/mol.[1] This small energy difference suggests that at room temperature, all three staggered conformations will be significantly populated. The higher energy conformers (D and E) are destabilized by more than 0.75 kcal/mol.[1] The inclusion of zero-point energy and thermal corrections does not alter the overall stability order of the conformers.

Mandatory Visualizations

Newman Projections of Staggered Conformers

Caption: Newman projections of the three stable staggered conformers of this compound.

Energy Profile of C3-C4 Bond Rotation

Caption: A qualitative potential energy diagram for rotation around the C3-C4 bond.

Conclusion

The conformational analysis of this compound reveals a dynamic equilibrium between three low-energy staggered conformers: one anti and two gauche. The energy differences between these conformers are small, indicating that all are significantly populated at room temperature. This detailed understanding, derived from a combination of computational and experimental methods, is fundamental for predicting the macroscopic properties and reactivity of this molecule. The principles illustrated here are directly applicable to the conformational analysis of more complex molecules, which is a critical aspect of modern drug discovery and materials science. By understanding the subtle interplay of steric and electronic effects, scientists can design molecules with specific three-dimensional structures to achieve desired biological activities or material properties.

References

Synthesis of 2,3-Dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathways for 2,3-dimethylhexane, a branched alkane of interest in various chemical research and development applications. The guide provides a comparative analysis of viable synthetic routes, detailed experimental protocols for laboratory-scale synthesis, and comprehensive data presentation, including spectroscopic characterization.

Introduction

This compound is a saturated hydrocarbon with the chemical formula C₈H₁₈. As a structural isomer of octane, its branched structure imparts distinct physical and chemical properties, making it a valuable compound in fuel science, as a reference standard in analytical chemistry, and as a building block in organic synthesis. This guide focuses on practical and efficient laboratory-scale synthesis methods.

Comparative Overview of Synthesis Pathways

Several synthetic strategies can be employed for the preparation of this compound. The most prominent and practical laboratory methods involve the formation of a carbon-carbon bond between two four-carbon fragments. The Corey-House synthesis and Grignard reagent cross-coupling are particularly well-suited for this purpose due to their high yields and selectivity. Other methods, such as the Wurtz reaction, are generally less effective for preparing unsymmetrical alkanes like this compound due to the formation of multiple byproducts.[1] Industrial production often relies on the catalytic isomerization of linear alkanes.

A summary of key synthesis pathways is presented below:

| Synthesis Pathway | Starting Materials | Key Reagents | Advantages | Disadvantages |

| Corey-House Synthesis | 2-Bromobutane | Lithium, Copper(I) Iodide | High yields, suitable for unsymmetrical alkanes, good functional group tolerance.[2][3] | Requires preparation of organolithium and Gilman reagents, sensitive to moisture and air. |

| Grignard Reagent Cross-Coupling | 2-Bromobutane | Magnesium, Transition Metal Catalyst (e.g., Ni, Pd, Cu) | Readily available starting materials, versatile. | Can be prone to side reactions like elimination and homocoupling without a suitable catalyst.[4] |

| Wurtz Reaction | 2-Bromobutane | Sodium Metal | Simple procedure. | Low yields for unsymmetrical alkanes, formation of a mixture of products that are difficult to separate.[1] |

| Alkane Isomerization | n-Octane or other C8 isomers | Solid Acid or Bifunctional Catalysts | High-volume industrial process. | Requires high temperatures and pressures, less practical for selective laboratory-scale synthesis. |

Recommended Laboratory Synthesis: Corey-House Pathway

The Corey-House synthesis is a highly effective method for the preparation of unsymmetrical alkanes with high yields.[2][3] This pathway involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide. For the synthesis of this compound, this involves the coupling of a di-(sec-butyl)cuprate with a sec-butyl halide.

Signaling Pathway Diagram

Caption: The Corey-House synthesis pathway for this compound.

Experimental Protocol

Materials:

-

2-Bromobutane (99%)

-

Lithium metal (wire or shot, 99.9%)

-

Copper(I) iodide (98%)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

Procedure:

Step 1: Preparation of sec-Butyllithium

-

All glassware must be oven-dried and cooled under a stream of dry argon or nitrogen.

-

In a three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a magnetic stirrer, place lithium metal (2.0 equivalents).

-

Add anhydrous diethyl ether to the flask to cover the lithium.

-

Slowly add a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel to the lithium suspension. The reaction is exothermic and will initiate gentle reflux.

-

After the addition is complete, maintain the reflux for an additional hour to ensure complete reaction.

-

Allow the solution to cool to room temperature. The concentration of the resulting sec-butyllithium solution can be determined by titration.

Step 2: Formation of Lithium di(sec-butyl)cuprate (Gilman Reagent)

-

In a separate, flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a slurry of copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether.

-

Cool this slurry to -78 °C using a dry ice/acetone bath.

-

Slowly add the prepared sec-butyllithium solution (1.0 equivalent) to the copper(I) iodide slurry with vigorous stirring.

-

The reaction mixture will change color, indicating the formation of the Gilman reagent. Stir the mixture at -78 °C for 30 minutes.

Step 3: Coupling Reaction to form this compound

-

To the Gilman reagent at -78 °C, slowly add a solution of 2-bromobutane (1.0 equivalent) in anhydrous diethyl ether.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

-

Separate the organic layer and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent by rotary evaporation.

-

Purify the crude product by fractional distillation to obtain this compound.[5][6][7][8][9]

Expected Yield: High yields, typically in the range of 80-95%, are expected for unhindered substrates in the Corey-House synthesis.[3]

Alternative Laboratory Synthesis: Grignard Reagent Cross-Coupling

An alternative approach involves the cross-coupling of a Grignard reagent with an alkyl halide, often catalyzed by a transition metal.

Experimental Workflow Diagram

Caption: Experimental workflow for the Grignard cross-coupling synthesis of this compound.

Experimental Protocol

A detailed protocol for the preparation of a Grignard reagent and its subsequent reaction is well-established.[10][11][12] The cross-coupling reaction would proceed as follows:

-

Prepare sec-butylmagnesium bromide from 2-bromobutane and magnesium turnings in anhydrous diethyl ether.

-

In a separate flask, add the transition metal catalyst (e.g., copper(I) iodide).

-

Cool the catalyst slurry and add the prepared Grignard reagent.

-

Slowly add 2-bromobutane to the reaction mixture.

-

After the reaction is complete, perform an aqueous workup, extraction, and purification by fractional distillation as described in the Corey-House protocol.

Data Presentation

Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₈ |

| Molar Mass | 114.23 g/mol |

| Boiling Point | 115-117 °C |

| Density | 0.719 g/mL at 25 °C |

| Appearance | Colorless liquid |

Data sourced from PubChem CID 11447 and Wikipedia.[13][14]

Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data Points |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 0.82-0.96 (m, 9H, CH₃), 1.06-1.54 (m, 9H, CH₂, CH) |

| ¹³C NMR (15.09 MHz, CDCl₃) | δ (ppm): 14.47, 15.38, 18.06, 20.30, 20.73, 32.15, 36.63, 38.46 |

| Mass Spectrometry (EI) | m/z: 114 (M⁺), 85, 71, 57, 43 (base peak) |

| Infrared Spectroscopy | ν (cm⁻¹): 2960-2850 (C-H stretch), 1465 (C-H bend), 1380 (C-H bend) |

Spectroscopic data sourced from PubChem and NIST WebBook.[13][15]

Conclusion

For the laboratory synthesis of this compound, the Corey-House reaction offers a robust and high-yielding pathway. While Grignard reagent cross-coupling presents a viable alternative, careful selection of a catalyst is crucial to minimize side reactions. The provided protocols and data serve as a comprehensive resource for researchers and professionals in the field of organic synthesis and drug development. Proper handling of air- and moisture-sensitive reagents is paramount for the success of these synthetic routes.

References

- 1. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 2. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. studymind.co.uk [studymind.co.uk]

- 6. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]

- 7. chemrevise.org [chemrevise.org]

- 8. solubility alkanes boiling points methane hydrate methane clathrate Theory of fractional distillation condensation of crude petroleum oil boiling point intermolecular bonding forces advanced A level organic chemistry revision notes [docbrown.info]

- 9. Fractional distillation - Wikipedia [en.wikipedia.org]

- 10. Solved Grignard Synthesis of 2-Methyl-2-Hexanol The purpose | Chegg.com [chegg.com]

- 11. researchgate.net [researchgate.net]

- 12. Solved Organic Chemistry Laboratory IL 17.Grignard Synthesis | Chegg.com [chegg.com]

- 13. This compound | C8H18 | CID 11447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. Hexane, 2,3-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2,3-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 2,3-dimethylhexane. The information presented is crucial for the identification and structural elucidation of this branched-chain alkane in complex mixtures, a common challenge in petrochemical analysis, environmental screening, and metabolomics.

Introduction to the Mass Spectrometry of Alkanes

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. When subjected to electron ionization, organic molecules like alkanes are ionized to form a molecular ion (M+•), which can then undergo fragmentation. The fragmentation of alkanes is governed by the relative stability of the resulting carbocations. Cleavage is most likely to occur at branching points, leading to the formation of more stable secondary and tertiary carbocations. The resulting mass spectrum is a unique fingerprint of the molecule, showing the relative abundance of different fragment ions.

Experimental Protocols

Gas Chromatography (GC) Conditions:

-

Injector: Split mode (e.g., 10:1 ratio) at 250°C.[1]

-

Injection Volume: 1 µL.[1]

-

Carrier Gas: Helium or Hydrogen.

-

Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for separating alkanes.

-

Oven Program: A temperature ramp is employed to ensure good separation of volatile compounds. For example, an initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes.

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).[1]

-

Electron Energy: 70 eV.[1]

-

Source Temperature: 230-250°C.[1]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 35-300.

Fragmentation Pattern of this compound

This compound (C8H18) has a molecular weight of 114.23 g/mol .[2][3][4] Its structure, with two methyl branches on adjacent carbons, dictates a characteristic fragmentation pattern under electron ionization.

Key Features of the Mass Spectrum:

-

Molecular Ion (M+•): The molecular ion peak at m/z 114 is expected to be of very low intensity or absent, which is typical for branched alkanes due to the high propensity for fragmentation.[5][6]

-

Base Peak: The most abundant ion in the spectrum, known as the base peak, provides a key identifier.

-

Major Fragment Ions: Significant peaks in the spectrum correspond to stable carbocations formed through the cleavage of C-C bonds.

Table 1: Prominent Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Relative Intensity (%) | Neutral Loss |

| 43 | [C3H7]+ | 100 | C5H11• |

| 57 | [C4H9]+ | ~75 | C4H9• |

| 71 | [C5H11]+ | ~40 | C3H7• |

| 85 | [C6H13]+ | ~25 | C2H5• |

| 114 | [C8H18]+• (Molecular Ion) | <1 | - |

Note: Relative intensities are approximate and can vary slightly between instruments.

Proposed Fragmentation Pathways

The major fragmentation pathways for this compound involve the cleavage of carbon-carbon bonds, particularly at the branched 2- and 3-positions, to form stable secondary carbocations. The stability of the resulting carbocation and the neutral radical influences the abundance of the observed ions.

Figure 1: Proposed primary fragmentation pathways of the this compound molecular ion.

Discussion of Fragmentation Pathways:

-

Formation of m/z 85 ([C6H13]+): Loss of an ethyl radical (•CH2CH3) from the molecular ion results in the formation of a secondary carbocation. This is a common fragmentation pathway for alkanes.

-

Formation of m/z 71 ([C5H11]+): Cleavage of a propyl radical (•CH2CH2CH3) leads to the formation of this ion.

-

Formation of m/z 57 ([C4H9]+): This prominent peak arises from the cleavage of a butyl radical. The resulting secondary butyl carbocation is relatively stable.

-

Formation of m/z 43 ([C3H7]+) - The Base Peak: The most abundant peak in the spectrum is at m/z 43, corresponding to the isopropyl cation ([(CH3)2CH]+). This ion is a highly stable secondary carbocation, and its formation is favored through cleavage at the C3-C4 bond. The high intensity of this peak is a strong indicator of the 2,3-dimethyl substitution pattern.

Conclusion

The mass spectrum of this compound is characterized by a weak or absent molecular ion and a series of fragment ions corresponding to stable carbocations. The base peak at m/z 43, representing the stable isopropyl cation, is a key diagnostic feature for the 2,3-dimethyl branching. Understanding these fragmentation patterns is essential for the accurate identification of this and related branched alkanes in complex samples using GC-MS. The data and pathways presented in this guide serve as a valuable reference for researchers and professionals in various scientific disciplines.

References

- 1. Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hexane, 2,3-dimethyl- [webbook.nist.gov]

- 3. Hexane, 2,3-dimethyl- [webbook.nist.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

Thermodynamic Properties of 2,3-Dimethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,3-dimethylhexane, a branched alkane and structural isomer of octane. The information is compiled from established scientific literature and databases, presenting key data in a structured format. This document also outlines the detailed experimental protocols typically employed to determine these properties, offering valuable insights for researchers in various scientific disciplines.

Core Thermodynamic Properties

The thermodynamic stability and phase behavior of this compound are characterized by several key parameters. These properties are crucial for understanding its behavior in chemical reactions, for process design, and for developing theoretical models of molecular interactions.

Data Presentation

The following tables summarize the critical thermodynamic data for this compound in both its liquid and gaseous states.

Table 1: Enthalpic and Entropic Properties of this compound

| Property | Value | State | Reference |

| Standard Molar Enthalpy of Formation (ΔfH°) | -252.8 ± 1.5 kJ/mol | Liquid | |

| -213.9 ± 1.5 kJ/mol | Gas | ||

| Standard Molar Enthalpy of Combustion (ΔcH°) | -5467.9 ± 1.4 kJ/mol | Liquid | |

| Standard Molar Entropy (S°) | Data not readily available in searched sources | ||

| Molar Heat Capacity (Cp) at 298.15 K | 184.1 ± 0.7 J/(mol·K) | Gas | [1] |

Table 2: Phase Change and Critical Properties of this compound

| Property | Value | Reference |

| Boiling Point | 115.0 ± 7.0 °C (388.15 K) at 760 mmHg | |

| Melting Point | -110 °C (163.15 K) | |

| Enthalpy of Vaporization (ΔvapH) at 298.15 K | 38.8 kJ/mol | |

| Enthalpy of Vaporization (ΔvapH) at Boiling Point | 33.17 kJ/mol | |

| Vapor Pressure at 20°C | 23.4 mmHg | [2] |

| Critical Temperature (Tc) | Data not readily available in searched sources | |

| Critical Pressure (Pc) | Data not readily available in searched sources | |

| Critical Volume (Vc) | 0.468 L/mol | |

| Critical Density (ρc) | 2.14 ± 0.04 mol/L |

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise and well-established experimental techniques. The following sections detail the methodologies for key experiments.

Combustion Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of this compound is typically determined indirectly through combustion calorimetry. This method involves the complete combustion of a known mass of the substance in a high-pressure oxygen atmosphere within a device called a bomb calorimeter.

Methodology:

-

Sample Preparation: A precise mass of high-purity this compound is weighed and placed in a sample holder (e.g., a platinum crucible) within the calorimeter's bomb. A small amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state.

-

Assembly and Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm.

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter vessel containing a known mass of water. The calorimeter is then placed in an outer jacket to minimize heat exchange with the surroundings (approaching adiabatic conditions). The temperature of the water in the calorimeter is monitored with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through a fuse wire. The combustion reaction releases heat, causing the temperature of the calorimeter and its contents to rise. The temperature is recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The corrected temperature rise is determined by accounting for heat exchange with the surroundings. The heat capacity of the calorimeter system (the "calorimeter constant") is determined separately by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).

-

Calculation: The heat of combustion of this compound is calculated from the corrected temperature rise, the calorimeter constant, and the mass of the sample. The standard enthalpy of formation is then calculated using Hess's Law, combining the experimental heat of combustion with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Adiabatic Calorimetry for Heat Capacity

The heat capacity of this compound can be measured using an adiabatic calorimeter, which is designed to minimize heat exchange with the surroundings.

Methodology:

-

Sample Loading: A known mass of degassed this compound is introduced into a sample vessel within the calorimeter.

-

Calorimeter Assembly: The sample vessel is placed inside an adiabatic shield. The temperature of the shield is controlled to match the temperature of the sample vessel, thereby preventing heat loss.

-

Thermal Equilibration: The system is brought to the desired starting temperature and allowed to reach thermal equilibrium.

-

Heating Pulse: A precisely measured amount of electrical energy (heat) is supplied to the sample vessel over a defined period, causing its temperature to rise.

-

Temperature Measurement: The temperature of the sample vessel is accurately measured before and after the heating pulse.

-

Calculation: The heat capacity of the sample is calculated from the amount of heat added and the resulting temperature change, after subtracting the heat capacity of the sample vessel (which is determined in a separate calibration experiment). This process is repeated over a range of temperatures to determine the temperature dependence of the heat capacity.

Static Method for Vapor Pressure Determination

The vapor pressure of this compound can be determined using a static method, which involves measuring the pressure of the vapor in equilibrium with the liquid at a constant temperature.

Methodology:

-

Sample Preparation: A high-purity sample of this compound is thoroughly degassed to remove any dissolved air or other volatile impurities. This is typically achieved by repeated freeze-pump-thaw cycles.

-

Apparatus Setup: The degassed sample is introduced into a thermostatted vessel connected to a pressure-measuring device (e.g., a capacitance manometer). The entire apparatus is evacuated to a high vacuum.

-

Temperature Control: The temperature of the vessel containing the liquid sample is precisely controlled using a thermostat bath.

-

Equilibrium: The sample is allowed to equilibrate at the set temperature, during which time the liquid evaporates until the pressure of the vapor phase becomes constant.

-

Pressure Measurement: The equilibrium vapor pressure is measured by the pressure transducer.

-

Data Collection: Steps 3-5 are repeated at various temperatures to obtain a set of vapor pressure data as a function of temperature. This data can then be used to determine the enthalpy of vaporization using the Clausius-Clapeyron equation.

Conclusion

The thermodynamic properties of this compound are well-characterized through a combination of precise experimental measurements. The data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers and professionals in chemistry, chemical engineering, and drug development. A thorough understanding of these properties is essential for the design of chemical processes, the development of predictive models, and the assessment of the environmental fate and transport of this compound. Further research could focus on obtaining more extensive data on properties such as the standard molar entropy and critical temperature and pressure to provide an even more complete thermodynamic profile of this compound.

References

The Enigmatic Presence of 2,3-Dimethylhexane in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile organic compounds (VOCs) are a diverse group of carbon-based chemicals that readily evaporate at room temperature. In the plant kingdom, they play crucial roles in a myriad of biological processes, including defense, pollination, and communication. Among the vast array of plant-emitted VOCs, the branched-chain alkane 2,3-dimethylhexane has been identified, albeit in a limited number of species. This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of this compound in plants, its putative biosynthetic origins, and potential ecological roles. The information is presented to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the underexplored landscape of plant-derived hydrocarbons.

Natural Occurrence of this compound in Plants

The identification of this compound in the plant kingdom is not widespread, suggesting a specialized metabolic production or a presence at concentrations often below the detection limits of standard analytical methodologies. To date, its presence has been reported in the following plant species:

| Plant Species | Common Name | Family | Plant Part | Reference |

| Artemisia absinthium | Wormwood | Asteraceae | Aerial parts | |

| Averrhoa carambola | Starfruit | Oxalidaceae | Fruit | [1] |

Note: Quantitative data on the concentration of this compound in these plants is currently not available in the public domain. The identification is based on qualitative analysis, primarily through gas chromatography-mass spectrometry (GC-MS).

Biosynthesis of this compound in Plants: A Putative Pathway

The specific biosynthetic pathway for this compound in plants has not yet been elucidated. However, based on the known biosynthesis of other branched-chain alkanes in various organisms, a putative pathway can be proposed. This pathway is likely an extension of the fatty acid synthesis (FAS) type II system.

The biosynthesis is hypothesized to initiate with a branched-chain amino acid, such as leucine or valine, which is deaminated and decarboxylated to yield a branched-chain acyl-CoA starter unit. This starter unit then enters the FAS cycle, where it is elongated by the sequential addition of two-carbon units from malonyl-ACP. The resulting long-chain branched fatty acid is then likely converted to an alkane through a decarbonylation or decarboxylation reaction.

Caption: Putative biosynthetic pathway of this compound in plants.

Experimental Protocols for the Analysis of this compound

The analysis of volatile compounds like this compound from plant matrices requires sensitive and specific analytical techniques. The following is a generalized workflow for the extraction and identification of such compounds.

Sample Preparation

Fresh plant material (leaves, fruits, flowers, etc.) should be collected and processed immediately to minimize the loss of volatile compounds. The material can be used whole or gently crushed to increase the surface area for extraction.

Extraction of Volatile Compounds

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free, rapid, and sensitive technique for extracting VOCs.

-

Apparatus: SPME fiber holder and various fiber coatings (e.g., Polydimethylsiloxane/Divinylbenzene - PDMS/DVB).

-

Procedure:

-

Place a known amount of the plant sample into a sealed headspace vial.

-

Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific time to allow volatiles to accumulate in the headspace.

-

Expose the SPME fiber to the headspace for a defined period to adsorb the analytes.

-

Retract the fiber and introduce it into the gas chromatograph injector for thermal desorption.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile compounds.

-

Gas Chromatograph (GC):

-

Injector: Split/splitless injector, operated at a high temperature (e.g., 250 °C) for thermal desorption from the SPME fiber.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used for separating alkanes.

-

Oven Temperature Program: A programmed temperature gradient is used to separate compounds based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron Ionization (EI) at 70 eV is standard.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

-

Data Acquisition: Full scan mode to acquire mass spectra of the eluting compounds.

-

Compound Identification

Identification of this compound is achieved by:

-

Mass Spectral Library Matching: Comparing the obtained mass spectrum with reference spectra in databases such as NIST (National Institute of Standards and Technology).

-

Retention Index (RI): Comparing the retention time of the unknown peak with the retention times of a series of n-alkanes run under the same chromatographic conditions. The calculated RI is then compared to literature values.

Caption: General experimental workflow for the analysis of this compound.

Potential Role of this compound as a Semiochemical

While the direct biological function of this compound in plants remains unknown, its volatile nature suggests a potential role as a semiochemical. Semiochemicals are signaling molecules that mediate interactions between organisms. They are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication).

-

Allelochemical: this compound could act as an allomone, providing a defensive advantage to the emitting plant by repelling herbivores or inhibiting the growth of competing plants (allelopathy). Conversely, it could act as a kairomone, inadvertently attracting herbivores or their natural enemies.

-

Pheromone: In some contexts, plants can release compounds that mimic insect pheromones to attract pollinators or deter pests.

The potential role of this compound as a semiochemical warrants further investigation through behavioral bioassays with relevant insects and plant species.

Caption: Conceptual diagram of the potential semiochemical roles of this compound.

Conclusion and Future Directions

The natural occurrence of this compound in plants is an area of phytochemistry that is currently in its infancy. While its presence has been confirmed in a few species, a significant knowledge gap exists regarding its concentration, biosynthetic pathway, and biological function. Future research should focus on:

-

Quantitative Analysis: Developing and applying sensitive analytical methods to quantify the concentration of this compound in various plant tissues and under different physiological conditions.

-

Biosynthetic Pathway Elucidation: Utilizing transcriptomics, proteomics, and metabolomics approaches to identify the genes and enzymes involved in the biosynthesis of branched-chain alkanes in plants.

-

Functional Characterization: Conducting rigorous bioassays to investigate the potential role of this compound as a semiochemical in plant-insect and plant-plant interactions.

-

Broader Screening: Expanding the screening for this compound to a wider range of plant species to understand its distribution in the plant kingdom.

A deeper understanding of the natural production and ecological significance of this compound could unveil novel applications in sustainable agriculture, pest management, and the development of new bioactive compounds.

References

An In-depth Technical Guide to the Chirality and Enantiomers of 2,3-Dimethylhexane

Abstract: This technical guide provides a comprehensive overview of the stereochemical properties of 2,3-dimethylhexane, a branched-chain alkane. The document elucidates the structural basis for its chirality, details the properties of its enantiomers, and outlines modern experimental protocols for their separation and analysis. This guide is intended for researchers, scientists, and professionals in the fields of stereochemistry, analytical chemistry, and drug development who require a detailed understanding of chiral alkanes.

Introduction to the Stereochemistry of this compound

This compound is a structural isomer of octane with the chemical formula C8H18.[1][2] While seemingly a simple alkane, its molecular structure gives rise to stereoisomerism. The concept of chirality, or 'handedness', is fundamental to understanding the three-dimensional nature of this molecule. A molecule is chiral if its mirror image is non-superimposable.[3] This property typically arises from the presence of one or more stereogenic centers, most commonly a carbon atom bonded to four different substituents.[3]

Identification of the Chiral Center

To determine the chirality of this compound, an analysis of its carbon backbone is necessary. The structure is as follows:

A detailed examination reveals:

-

Carbon-2 (C2): This carbon is bonded to a hydrogen atom, the C1-methyl group, the substituent methyl group, and the rest of the carbon chain (-CH(CH3)CH2CH2CH3). As two of the attached groups are identical methyl groups, C2 is achiral .

-

Carbon-3 (C3): This carbon is bonded to four distinct groups:

-

A hydrogen atom (H)

-

A methyl group (-CH3)

-

An isopropyl group (-CH(CH3)2)

-

A propyl group (-CH2CH2CH3)

-

Since C3 is bonded to four different substituents, it is a chiral center . The presence of this single chiral center means that this compound exists as a pair of enantiomers.[3] These enantiomers are mirror images of each other and are designated using the Cahn-Ingold-Prelog (CIP) priority rules as (R) and (S) isomers.[4]

The Enantiomers of this compound

The two enantiomeric forms of this compound are (3R)-2,3-dimethylhexane and (3S)-2,3-dimethylhexane.[5] Enantiomers share identical physical properties such as boiling point, melting point, density, and solubility in achiral solvents.[3] Their defining difference lies in their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory), while its mirror image will rotate it by an equal magnitude in the counter-clockwise (-) direction (levorotatory).[3][6] A 1:1 mixture of both enantiomers is known as a racemic mixture or racemate, which is optically inactive as the rotations cancel each other out.[3][6]

Data Presentation: Physical and Chemical Properties

| Property | Value | Citation(s) |

| Molecular Formula | C8H18 | [1][2] |

| Molar Mass | 114.23 g/mol | [2][5][7] |

| Appearance | Colorless liquid | [1][2] |

| Boiling Point | 115 to 117 °C | [2] |

| Density | 0.719 g/mL | [2] |

| IUPAC Name | This compound | [7] |

| Synonyms | Hexane, 2,3-dimethyl- | [1][7] |

| Specific Rotation [α]D | Data not available for pure (R) or (S) enantiomers in cited literature. |

Experimental Protocols for Enantiomeric Analysis

The separation and quantification of the enantiomers of this compound are critical for stereoselective synthesis and purity assessment. Due to their identical physical properties, separation requires a chiral environment.

Enantiomeric Separation by Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is the most suitable technique for separating volatile, thermally stable compounds like this compound.[8] The method relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Objective: To separate and quantify the (R) and (S) enantiomers of this compound.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based CSP such as a derivative of β- or γ-cyclodextrin).

-

Sample Preparation: A solution of (±)-2,3-dimethylhexane is prepared in a volatile, achiral solvent (e.g., hexane or pentane) at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector Temperature: 200 °C

-

Detector Temperature: 250 °C

-

Carrier Gas: Helium or Hydrogen, with a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 40 °C held for 5 minutes, followed by a ramp of 2 °C/min to 100 °C. The program must be optimized to achieve baseline separation.

-

Injection Volume: 1 µL with a split ratio (e.g., 100:1) to prevent column overloading.

-

-

Data Analysis: The chromatogram will show two separate peaks corresponding to the (R) and (S) enantiomers. The peak area of each enantiomer is integrated to determine their relative proportions.

Determination of Enantiomeric Excess (ee)

Enantiomeric excess (ee) is a measure of the purity of a chiral sample.[9] It is calculated from the relative amounts of the two enantiomers, which can be determined from the peak areas in the chiral chromatogram.[8]

The formula for enantiomeric excess is: ee (%) = |([R] - [S]) / ([R] + [S])| x 100

Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively.[9][10] For example, a sample containing 80% of the (R)-enantiomer and 20% of the (S)-enantiomer has an enantiomeric excess of 60%.[10][11]

Logical and Experimental Workflow Visualization

The process of analyzing the enantiomers of this compound, from sample acquisition to final purity determination, can be visualized as a logical workflow.

References

- 1. CAS 584-94-1: (±)-2,3-Dimethylhexane | CymitQuimica [cymitquimica.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. Stereochemistry | Basicmedical Key [basicmedicalkey.com]

- 5. (3R)-2,3-dimethylhexane | C8H18 | CID 57480760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Stereoisomers [www2.chemistry.msu.edu]

- 7. This compound | C8H18 | CID 11447 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of enantiomeric excess [ch.ic.ac.uk]

- 9. Enantiomeric excess - Wikipedia [en.wikipedia.org]

- 10. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]

- 11. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Gas Chromatographic Separation of Octane Isomers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the separation of octane (C8) isomers using gas chromatography (GC). It includes comparative data on different stationary phases and optimized experimental protocols to achieve high-resolution separation of these structurally similar compounds.

Introduction

Octane and its 17 branched isomers are significant components of gasoline and other fuel mixtures. Their individual properties, such as octane rating, vary considerably. Therefore, the accurate separation and quantification of each isomer are crucial for fuel quality control, catalytic cracking research, and environmental analysis. Gas chromatography is the premier analytical technique for this purpose due to its high resolving power for volatile and semi-volatile compounds. This application note explores various GC methods, highlighting the impact of stationary phase selection and optimized parameters on the separation of C8 isomers.

Data Presentation: Comparative Retention Data

The separation of octane isomers is highly dependent on the stationary phase of the GC column. Non-polar columns separate compounds primarily based on their boiling points, while more polar or shape-selective phases can provide unique elution orders based on molecular geometry. Below is a summary of reported retention indices for selected octane isomers on different stationary phases.

Table 1: Kovats Retention Indices of Octane Isomers on Various Stationary Phases

| Isomer | Boiling Point (°C) | Squalane (Non-polar) | Liquid Crystal (PrBHP) |

| n-Octane | 125.7 | 800.0 | 800.0 |

| 2-Methylheptane | 117.6 | 766.7 | 772.1 |

| 3-Methylheptane | 119.0 | 775.2 | 781.8 |

| 4-Methylheptane | 117.7 | 769.1 | 775.0 |

| 2,2-Dimethylhexane | 106.8 | 727.1 | 739.2 |

| 2,3-Dimethylhexane | 115.6 | 769.8 | 781.0 |

| 2,4-Dimethylhexane | 109.4 | 743.0 | 754.2 |

| 2,5-Dimethylhexane | 109.1 | 737.9 | 745.8 |

| 3,3-Dimethylhexane | 112.0 | 761.5 | 778.9 |

| 3,4-Dimethylhexane | 117.7 | 781.4 | 794.7 |

| 2,2,3-Trimethylpentane | 114.2 | 766.0 | 787.2 |

| 2,2,4-Trimethylpentane | 99.2 | 691.9 | 701.8 |

| 2,3,3-Trimethylpentane | 114.7 | 780.5 | 806.7 |

| 2,3,4-Trimethylpentane | 113.5 | 765.1 | 779.6 |

| 3-Ethylhexane | 118.6 | 784.5 | 790.3 |

| 2,2,3,3-Tetramethylbutane | 106.5 | 724.0 | - |

| 3-Ethyl-2-methylpentane | 115.6 | 785.4 | 798.5 |

| 3-Ethyl-3-methylpentane | 118.3 | 793.8 | - |

Data compiled from scientific literature. Absolute retention times can vary between instruments and specific experimental conditions.

Experimental Protocols

Protocol 1: High-Resolution Separation on a Non-Polar Stationary Phase

This protocol details the separation of octane isomers on a widely used non-polar column, where elution is primarily governed by boiling point.

1. Instrumentation and Consumables:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

-

GC Column: Agilent J&W DB-1 (100% dimethylpolysiloxane) capillary column (100 m x 0.25 mm I.D., 0.5 µm film thickness).

-

Carrier Gas: Hydrogen or Helium (99.999% purity).

-

Gases for FID: Hydrogen (99.999% purity), Air (zero grade).

-

Syringe: 10 µL GC syringe.

-

Vials: 2 mL amber glass vials with PTFE-lined septa.

-

Solvent: n-Hexane or pentane (GC grade).

-

Standard: A certified reference mixture of octane isomers.

2. GC Operating Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Split (100:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

-

Oven Temperature Program:

-

Initial Temperature: 35°C

-

Hold Time: 15 min

-

Ramp Rate 1: 1°C/min to 60°C

-

Ramp Rate 2: 2°C/min to 120°C

-

Final Hold Time: 5 min

-

-

Detector Temperature (FID): 300°C

-

FID Gas Flows:

-

Hydrogen: 30 mL/min

-

Air: 400 mL/min

-

Makeup (N2 or He): 25 mL/min

-

3. Sample Preparation:

-

Prepare a stock solution of the octane isomer mixture in n-hexane at a concentration of approximately 1000 µg/mL.

-

Perform serial dilutions to create working standards at concentrations appropriate for the expected sample concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

4. Data Analysis:

-

Identify peaks based on their retention times compared to the certified reference standard.

-

Quantify the individual isomers using an external or internal standard method. For accurate quantification, an internal standard such as n-nonane can be used.

Protocol 2: Enhanced Selectivity using a Liquid Crystalline Stationary Phase

This protocol utilizes a liquid crystalline stationary phase to achieve separation based on molecular shape, offering a different selectivity compared to non-polar columns.

1. Instrumentation and Consumables:

-

Gas Chromatograph: As described in Protocol 1.

-

GC Column: A custom-packed or commercially available capillary column with a liquid crystalline stationary phase (e.g., 4-methoxy-4'-propylbiphenyl, PrBHP).

-

Carrier Gas, FID Gases, Syringe, Vials, Solvent, and Standard: As described in Protocol 1.

2. GC Operating Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Split (100:1 ratio)

-

Injection Volume: 1 µL

-

Carrier Gas Flow Rate: 1.2 mL/min (constant flow)

-

Oven Temperature Program:

-

Isothermal analysis at 40°C.

-

-

Detector (FID) Parameters: As described in Protocol 1.

3. Sample Preparation:

-

As described in Protocol 1.

4. Data Analysis:

-

As described in Protocol 1. Note the different elution order of isomers compared to the non-polar column due to shape-selective interactions with the stationary phase.

Mandatory Visualization

Caption: Experimental workflow for the GC analysis of octane isomers.

Logical Relationships in Stationary Phase Selection

The choice of stationary phase is critical and is based on the desired separation mechanism.

Caption: Logic for selecting a GC stationary phase for octane isomer separation.

Application Note: Quantification of 2,3-Dimethylhexane in Petroleum Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylhexane is a branched-chain alkane and one of the many isomers of octane present in petroleum products. As a component of gasoline and other fuels, its concentration can influence combustion properties and overall fuel quality. Accurate quantification of this compound is crucial for refinery process optimization, quality control of finished petroleum products, and for researchers studying the detailed hydrocarbon composition of crude oil and its fractions. This application note provides a detailed protocol for the quantification of this compound in petroleum samples using gas chromatography.

Data Presentation

The concentration of this compound can vary significantly depending on the type of petroleum sample. The following table summarizes available quantitative data.

| Petroleum Sample | Concentration of this compound (wt%) |

| Crude Oil | 0.06 - 0.16[1] |

| Gasoline | Present, concentration varies |

| Diesel Fuel | Present, concentration varies |

Note: While this compound is a known constituent of gasoline and diesel fuel, specific concentration ranges are highly variable depending on the crude oil source, refining processes, and blending.

Experimental Protocols

The following protocol is based on the principles of detailed hydrocarbon analysis (DHA) as outlined in ASTM D6730, a standard test method for the determination of individual components in spark-ignition engine fuels.[2][3][4][5] This method utilizes high-resolution gas chromatography with a flame ionization detector (GC-FID) for quantification.

1. Principle

A petroleum sample is introduced into a gas chromatograph, where it is vaporized and separated into its individual components in a capillary column. The eluted components are detected by a flame ionization detector (FID), and the resulting signal is used to identify and quantify each component based on its retention time and peak area relative to known standards.[4]

2. Apparatus and Materials

-

Gas Chromatograph (GC): Equipped with a capillary split/splitless injector, a flame ionization detector (FID), and an electronic pressure control.

-

GC Column: A 100 m x 0.25 mm ID, 0.5 µm film thickness 100% dimethyl polysiloxane capillary column is recommended for detailed hydrocarbon analysis.[3] A pre-column may be used to improve the separation of certain components.[2]

-

Carrier Gas: Helium or Hydrogen of high purity (99.999%).

-

Autosampler: For precise and repeatable injections.

-

Data Acquisition System: A computer with chromatography software for instrument control, data acquisition, and processing.

-

Syringes: 10 µL or other appropriate sizes for sample and standard injection.

-

Vials: 2 mL autosampler vials with crimp or screw caps.

-

Solvents: High-purity solvents such as n-hexane or pentane for sample dilution.

-

Calibration Standards: A certified reference standard containing a known concentration of this compound and other relevant hydrocarbons (e.g., n-alkanes for retention index calculation).

3. Sample Preparation

Due to the high concentration of components in many petroleum products, direct injection is often possible after dilution.

-

Allow the petroleum sample to reach room temperature.

-

Gently agitate the sample to ensure homogeneity.

-

For highly concentrated samples like gasoline, perform a serial dilution with a suitable volatile solvent (e.g., n-hexane) to bring the concentration of this compound within the calibrated range of the instrument. A typical dilution might be 1:10 or 1:100.

-

Transfer an aliquot of the diluted sample to an autosampler vial.

4. GC-FID Operating Conditions

The following are typical starting conditions and may require optimization for a specific instrument and application.

| Parameter | Value |

| Injector | |

| Injection Mode | Split |

| Split Ratio | 100:1 (can be optimized) |

| Injector Temperature | 250 °C |

| Injection Volume | 1.0 µL |

| Oven | |

| Initial Temperature | 40 °C |

| Initial Hold Time | 10 min |

| Ramp Rate 1 | 2 °C/min to 100 °C |

| Ramp Rate 2 | 5 °C/min to 250 °C |

| Final Hold Time | 10 min |

| Column | |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (constant flow) |

| Detector (FID) | |

| Temperature | 280 °C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2 or He) | 25 mL/min |

5. Calibration

-

Prepare a series of calibration standards of this compound in a suitable solvent (e.g., n-hexane) covering the expected concentration range in the diluted samples.

-

Inject each calibration standard into the GC-FID system under the same conditions as the samples.

-

Generate a calibration curve by plotting the peak area of this compound against its concentration. The curve should have a correlation coefficient (r²) of ≥ 0.995.

6. Analysis and Quantification

-

Inject the prepared petroleum sample dilutions into the GC-FID.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the calibration standard.

-

Calculate the concentration of this compound in the diluted sample using the calibration curve.

-

Calculate the concentration in the original, undiluted sample by applying the dilution factor.

7. Quality Control

-

Inject a solvent blank between samples to check for carryover.

-

Periodically inject a calibration check standard to verify the stability of the instrument's response.

-

Analyze a quality control sample with a known concentration of this compound to assess the accuracy and precision of the method.

Visualization of Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for 2,3-Dimethylhexane as a Solvent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 2,3-dimethylhexane as a nonpolar, aprotic solvent for use in organic synthesis. The document details its physical and chemical properties, potential applications, and includes a representative experimental protocol.

Introduction to this compound as a Solvent

This compound is a branched-chain aliphatic hydrocarbon with the molecular formula C₈H₁₈.[1][2] As a structural isomer of octane, it is a colorless and odorless liquid at room temperature.[1] Its nonpolar nature and relative inertness make it a suitable solvent for reactions involving nonpolar reagents and intermediates, where solvent participation is undesirable. Branched alkanes like this compound are part of a class of organic compounds characterized by single bonds between carbon and hydrogen atoms, rendering them generally unreactive.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties are crucial for its application as a solvent in organic synthesis, influencing factors such as reaction temperature, solubility of reagents, and post-reaction work-up procedures.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₈ | [1][2] |

| Molecular Weight | 114.23 g/mol | [1][2] |

| Boiling Point | 115-117 °C | [1] |

| Melting Point | -110 °C | [1] |

| Density | 0.719 g/mL | [1] |

| Solubility in Water | Insoluble | [4] |

| Solubility in Organic Solvents | Soluble | [4] |

| Appearance | Colorless liquid | [1] |

Applications in Organic Synthesis

Due to its nonpolar and aprotic nature, this compound is a potential solvent for a variety of organic reactions, particularly those that are sensitive to protic or more reactive polar solvents. Its inertness is advantageous in reactions where the solvent is not intended to participate.

-

Free-Radical Reactions: Alkanes are known to be suitable solvents for free-radical halogenation reactions. The inert nature of this compound ensures that it does not interfere with the radical chain mechanism.

-

Organometallic Reactions: While ethers are the most common solvents for Grignard reagents due to their ability to stabilize the magnesium center, nonpolar hydrocarbon solvents can be employed in specific organometallic reactions where ether coordination is not desired or can lead to side reactions.[5][6]

-

Polymerization Reactions: Solution polymerization often utilizes non-reactive solvents to dissolve the monomer and initiator, and to control the viscosity of the reaction mixture.[7] Nonpolar solvents like this compound can be suitable for the polymerization of nonpolar monomers.

-

Catalysis: In certain catalytic processes, particularly those involving nonpolar substrates, an inert hydrocarbon solvent can be advantageous. The choice of solvent can significantly influence the catalyst's activity and selectivity.

Experimental Protocol: Free-Radical Bromination of Adamantane

This section provides a detailed protocol for a representative application of this compound as a solvent in the free-radical bromination of adamantane. This reaction is a classic example of a process where a nonpolar, inert solvent is beneficial.

Reaction Scheme:

Adamantane + Br₂ --(hν)--> 1-Bromoadamantane + HBr

Materials:

-

Adamantane

-

Bromine (Br₂)

-

This compound (anhydrous)

-

Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser and a dropping funnel

-

UV lamp (or a high-intensity incandescent light bulb)

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Beaker and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-